2-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine
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Overview
Description
2-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 1 and 5, and an ethylamine chain at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate alkylating agent. One common method involves the use of 1,5-dimethyl-1H-pyrazol-4-ylboronic acid as a starting material. This compound can be synthesized by reacting 1,5-dimethyl-1H-pyrazole with boronic acid in the presence of a palladium catalyst and a base such as potassium phosphate in a solvent like 1,4-dioxane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, including kinases and G-protein coupled receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazol-4-ylboronic acid: A precursor in the synthesis of the target compound.
1,5-Dimethyl-1H-pyrazole-4-boronic acid, pinacol ester: Another related compound used in similar synthetic applications.
Uniqueness
2-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of an ethylamine chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)-N-methylethanamine |
InChI |
InChI=1S/C8H15N3/c1-7-8(4-5-9-2)6-10-11(7)3/h6,9H,4-5H2,1-3H3 |
InChI Key |
DHLABWJRRFSOCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CCNC |
Origin of Product |
United States |
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